REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[C:6]([CH2:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)=[C:5]2[Cl:22].[CH3:23][O-:24].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([O:24][CH3:23])[C:6]([CH2:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)=[C:5]2[Cl:22] |f:1.2|
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C#N)C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C#N)C=C1)Cl
|
Name
|
sodium methoxide
|
Quantity
|
314 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
WASH
|
Details
|
rinsing with DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude was purified by flash column chromatography (silica gel, 0-5% EtOAc-Hexanes)
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C(=NC2=CC1)OC)CC1=CC=C(C#N)C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |